molecular formula C12H13O5- B588495 2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate CAS No. 64339-39-5

2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate

Cat. No. B588495
CAS RN: 64339-39-5
M. Wt: 237.231
InChI Key: LTLINVWNJJAVGH-UHFFFAOYSA-M
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Description

2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate , also known by other names such as 1-Hydroxy-1-methylethyl phenyl ketone , 1-Phenyl-2-methyl-2-hydroxypropanone , and 2-Methyl-3-phenyl-3-oxopropan-2-ol , is a chemical compound with the molecular formula C10H12O2 . It belongs to the class of radical photoinitiators (PIs) . These molecules play a crucial role in the crosslinking of polymers when exposed to UV radiation . Specifically, 2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate contributes to the development of UV-curable resins used in exterior coating applications .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 102-103°C at 4 mmHg .
  • Density : 1.077 g/mL at 25°C .
  • Refractive Index (n20/D) : 1.533 (literature value) .

Scientific Research Applications

  • The structure of related compounds like ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate has been determined using single-crystal X-ray crystallography, indicating its potential in crystallography and molecular structure analysis (Manolov, Morgenstern, & Hegetschweiler, 2012).

  • In the field of nucleic acid research, compounds like 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides have been synthesized, demonstrating applications in RNA and DNA synthesis (Kempe et al., 1982).

  • Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) has been used for N-phthaloylation of amino acids and amino acid derivatives, showing its use in peptide and protein chemistry (Casimir, Guichard, & Briand, 2002).

  • The compound's derivatives have been studied for their photophysical properties, which are important in the field of luminescence and materials science (Kim et al., 2021).

  • In plant biochemistry, its analogs have been analyzed for their role in glycosylation reactions, contributing to our understanding of plant metabolism and potentially bioengineering applications (Lim et al., 2002).

  • The compound has been used in organic synthesis, such as in the benzylation of 1,3-dicarbonyl compounds, indicating its utility in organic chemistry and pharmaceutical synthesis (Kischel et al., 2007).

  • Studies on the electronic contributions to hyperpolarizability in derivatives like methyl p-hydroxy benzoate suggest applications in materials science, particularly in electro-optics (Sajan et al., 2006).

  • It has been employed in the synthesis of cyclopentadienes and benzenes, demonstrating its role in diverse synthetic applications (Xu et al., 2019).

properties

IUPAC Name

2-(2-hydroxy-2-methylpropoxy)carbonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-12(2,16)7-17-11(15)9-6-4-3-5-8(9)10(13)14/h3-6,16H,7H2,1-2H3,(H,13,14)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLINVWNJJAVGH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC(=O)C1=CC=CC=C1C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13O5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70794808
Record name 2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70794808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64339-39-5
Record name 2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70794808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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